molecular formula C12H20ClNO2S B14246059 1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride CAS No. 495406-20-7

1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride

Katalognummer: B14246059
CAS-Nummer: 495406-20-7
Molekulargewicht: 277.81 g/mol
InChI-Schlüssel: WGBBEXPELBLQLF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride is a quaternary ammonium compound with a phenylsulfonyl group attached to the nitrogen atom. This compound is known for its surfactant properties and is used in various industrial and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride typically involves the quaternization of a tertiary amine with a suitable alkylating agent. One common method is the reaction of N,N,N-trimethyl-1-propanamine with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. The final product is often subjected to rigorous quality control measures to ensure its purity and performance.

Analyse Chemischer Reaktionen

Types of Reactions

1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The phenylsulfonyl group can participate in redox reactions, altering the compound’s chemical properties.

    Hydrolysis: In the presence of water, the compound can hydrolyze, especially under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts, while oxidation may produce sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride has several scientific research applications, including:

    Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.

    Biology: Employed in cell culture studies to investigate membrane permeability and ion transport.

    Medicine: Studied for its potential antimicrobial properties and as a component in drug delivery systems.

    Industry: Utilized in formulations for detergents, disinfectants, and personal care products.

Wirkmechanismus

The mechanism of action of 1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. Additionally, the phenylsulfonyl group may interact with specific molecular targets, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Propanaminium, N,N,N-trimethyl-3-(1-oxo-3-phenyl-2-propenyl)amino-, chloride
  • 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)oxy]-, chloride

Uniqueness

1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride is unique due to its phenylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s surfactant capabilities and provides additional functional sites for chemical modifications, making it versatile for various applications.

Eigenschaften

CAS-Nummer

495406-20-7

Molekularformel

C12H20ClNO2S

Molekulargewicht

277.81 g/mol

IUPAC-Name

3-(benzenesulfonyl)propyl-trimethylazanium;chloride

InChI

InChI=1S/C12H20NO2S.ClH/c1-13(2,3)10-7-11-16(14,15)12-8-5-4-6-9-12;/h4-6,8-9H,7,10-11H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

WGBBEXPELBLQLF-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(C)CCCS(=O)(=O)C1=CC=CC=C1.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.